1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile
Description
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile is a sulfur- and nitrogen-containing heterocyclic compound characterized by a fused dithiine-pyrazine core with two cyano groups at the 2- and 3-positions. This structure confers unique electronic and optical properties, making it valuable in materials science and industrial applications. Synthetically, it is often prepared via cyclocondensation reactions involving dicyano precursors and sulfur-containing reagents . The compound serves as a precursor for porphyrazine dyes, which exhibit strong absorption in the UV-Vis-NIR range (extending beyond 800 nm) and low optical band gaps (~1.55 eV), making them promising for optoelectronic devices and solar cell sensitizers . Its derivatives also demonstrate antimicrobial and antifouling activities, as evidenced by patented formulations targeting agricultural pathogens .
Structure
3D Structure
Properties
CAS No. |
50869-11-9 |
|---|---|
Molecular Formula |
C8H2N4S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
[1,4]dithiino[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H2N4S2/c9-3-5-6(4-10)14-8-7(13-5)11-1-2-12-8/h1-2H |
InChI Key |
FPOLEVHPVJCHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)SC(=C(S2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction with Disodium Cis-1,2-Dicyano-1,2-Ethylenedithiolate
This method involves the reaction of disodium cis-1,2-dicyano-1,2-ethylenedithiolate with chlorinated pyrazine derivatives in a solvent such as dimethylformamide.
- A solution containing disodium cis-1,2-dicyano-1,2-ethylenedithiolate (typically about 3.7 grams) is prepared in dry dimethylformamide (approximately 35 mL).
- This solution is agitated and then mixed with a solution of a chlorinated pyrazine (around 3.0 grams) also dissolved in dry dimethylformamide.
- The mixture is maintained under agitation at elevated temperatures (around 50°C) for approximately 14 hours.
- After the reaction period, the mixture is poured into ice-cold water to precipitate the product.
- The crude product obtained is filtered and dried.
- Further purification can be achieved through silica gel column chromatography using chloroform as the eluent.
- Typical yields reported are around 23% of the theoretical yield with a melting point of 163–165 °C.
Alternative Method Using Tetrachloropyrazine
Another effective method involves using tetrachloropyrazine as a starting material.
- Dissolve tetrachloropyrazine (11.7 grams) in dry dimethylformamide (50 mL).
- Add disodium cis-1,2-dicyano-1,2-ethylenedithiolate (10.0 grams) dissolved in another portion of dry dimethylformamide (100 mL).
- The reaction mixture is stirred for about 72 hours at room temperature.
- Post-reaction, the mixture is poured into cold water to precipitate the product.
- This method typically results in a higher yield of approximately 45% with a melting point around 184 °C.
- Purification follows similar steps as mentioned above.
The choice of solvent and temperature plays a crucial role in the yield and purity of the final product. Dimethylformamide is preferred due to its ability to dissolve both reactants effectively and facilitate the reaction at elevated temperatures.
Temperature Control
Maintaining an optimal temperature range (25°C to 100°C) during the reaction is essential for maximizing yields and minimizing side reactions.
Agitation
Continuous agitation during the reaction ensures uniform mixing of reactants which contributes to better reaction kinetics and improved yields.
The synthesized compound can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| Melting Point Analysis | To determine purity and identity |
| Elemental Analysis | To confirm the composition (C, H, N content) |
| Mass Spectrometry | To determine molecular weight |
| Nuclear Magnetic Resonance (NMR) | To elucidate structural information |
The preparation of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile can be efficiently achieved through well-established synthetic routes involving disodium cis-1,2-dicyano-1,2-ethylenedithiolate and chlorinated pyrazines. Optimizing reaction conditions such as temperature and solvent choice significantly impacts overall yield and product purity. Future research may focus on exploring alternative synthetic pathways or modifying existing methods to enhance efficiency further.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups or sulfur atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can lead to a variety of substituted pyrazine or dithiino derivatives.
Scientific Research Applications
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and materials with unique electronic properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur and nitrogen-containing compounds have shown efficacy.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with various biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these molecules, leading to potential therapeutic effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Electronic Properties
- Cyclotetramerization Potential: 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile forms metallo-porphyrazines (e.g., Zn-Pz, Co-Pz) with red-shifted absorption spectra compared to simpler pyrazine-2,3-dicarbonitrile derivatives, which lack sulfur-mediated conjugation .
- Electrochemical Behavior: Chlorinated analogues (e.g., 6,7-dichloro derivative) exhibit lower oxidation potentials (E1/2 ~0.60 V vs. SCE) due to electron-withdrawing substituents, enhancing charge-transfer efficiency in optoelectronic applications .
- Crosslinking Reactivity : Pyrazine-2,3-dicarbonitrile demonstrates superior nucleophilic reactivity compared to phthalonitrile, forming thermally stable azaisoindoline and azaphthalocyanine networks under amine catalysis .
Antimicrobial Efficacy
- This compound Derivatives: Patented compounds (e.g., US 4150130) show MIC values <100 ppm against fungal and bacterial strains, attributed to the disruption of microbial cell membranes via thiol group interactions .
- Dithianon: A commercial fungicide derivative with a naphthoquinone backbone exhibits prolonged activity due to low water solubility and adsorption to soil particles, reducing groundwater contamination risks .
Environmental and Stability Profiles
- Thermal Stability: Porphyrazine derivatives of this compound retain structural integrity up to 300°C, critical for high-temperature optoelectronic applications .
Biological Activity
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile (CAS No. 50869-11-9) is a heterocyclic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its dithiino structure fused with a pyrazine ring and two cyano groups. Its molecular formula is C6H2N4S2, and it possesses a molecular weight of 198.23 g/mol. The presence of electron-withdrawing cyano groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Preliminary studies suggest that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : Some studies indicate that it may inhibit specific enzymes involved in cellular signaling pathways.
- Antioxidant Activity : The dithiino structure may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Initial evaluations have shown that it exhibits antimicrobial activity against various bacterial strains.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, researchers found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. The compound's effectiveness was comparable to known antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Enzyme Inhibition
A high-throughput screening assay identified this compound as an active inhibitor of ubiquitin-specific proteases (USPs), which play critical roles in protein degradation and cellular regulation. The compound showed selective inhibition against USP8 with an IC50 value in the low micromolar range. This finding highlights its potential therapeutic application in diseases involving dysregulated protein degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
